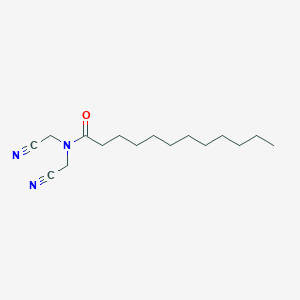
N,N-bis(cyanomethyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)dodecanamide: is an organic compound with the molecular formula C16H27N3O. It is a derivative of dodecanamide, where two cyanomethyl groups are attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)dodecanamide typically involves the reaction of dodecanamide with cyanomethylating agents. One common method is the reaction of dodecanamide with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product by nucleophilic addition of cyanide ions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(cyanomethyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-bis(cyanomethyl)dodecanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-bis(cyanomethyl)dodecanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl groups. These groups can undergo nucleophilic addition, substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
N,N-bis(2-hydroxyethyl)dodecanamide: This compound has hydroxyl groups instead of cyanomethyl groups, making it more hydrophilic and suitable for different applications.
Lauric acid-diethanol amide: Another similar compound with different functional groups, used in various industrial applications.
Uniqueness: N,N-bis(cyanomethyl)dodecanamide is unique due to its cyanomethyl groups, which impart distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
36130-47-9 |
|---|---|
Fórmula molecular |
C16H27N3O |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
N,N-bis(cyanomethyl)dodecanamide |
InChI |
InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-11,14-15H2,1H3 |
Clave InChI |
RIQXGWVIGXIMHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


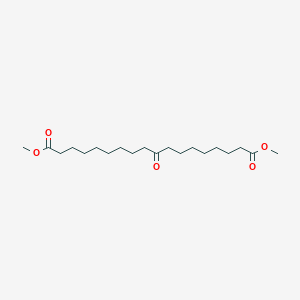
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
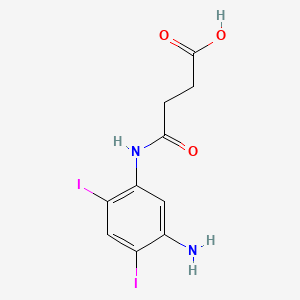
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
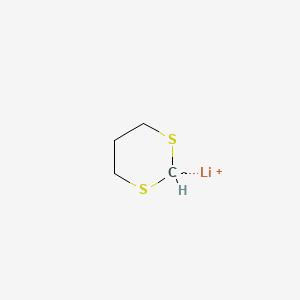
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
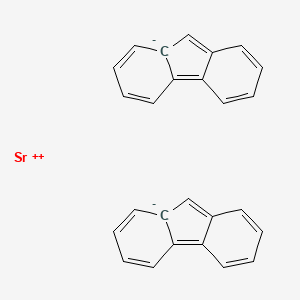
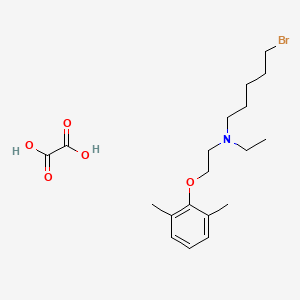

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
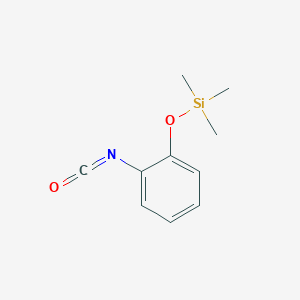
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
